プレグナントリオール3α-O-β-D-グルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

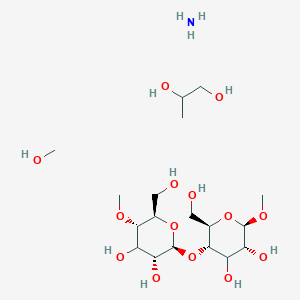

Pregnanetriol 3a-O-b-D-glucuronide (P-3a-G) is a steroid glucuronide found in human urine. It is a metabolite of pregnenolone, a precursor to all steroid hormones. P-3a-G is a marker for the activity of steroidogenic enzymes and is used in the diagnosis and treatment of endocrine diseases.

科学的研究の応用

バイオメディカル業界におけるバイオマーカー

プレグナントリオール3α-O-β-D-グルクロン酸は、バイオメディカル業界で広く使用されている重要なバイオマーカーです {svg_1}. 胆汁酸の代謝状態を調べる上で非常に重要です {svg_2}.

肝臓疾患の研究

この化合物は、胆汁うっ滞や肝細胞がんを含む肝臓疾患の研究において重要な役割を果たしています {svg_3}. これらの状態を理解する上で重要な役割を担っています {svg_4}.

エストラジオールとプロゲステロンの尿中代謝物

プレグナントリオール3α-O-β-D-グルクロン酸は、エストラジオール (E2) およびプロゲステロン (P4) の尿中代謝物です {svg_5}. 人口研究のための酵素免疫測定法 (EIA) に使用されます {svg_6}.

排卵の指標

女性における排卵の指標として使用されます {svg_7}. 複数施設共同研究では、排卵時には月経周期の他の時期よりもそのレベルが高いことがわかりました {svg_8}.

代謝と排泄の研究

プレグナントリオール3α-O-β-D-グルクロン酸は、代謝と排泄の研究において重要な役割を果たします. 体内の毒性物質、薬物、またはエネルギー源として使用できない他の物質の排泄プロセスを理解するのに役立ちます {svg_9}.

プロゲステロンの代謝

注入されたプロゲステロンの約15〜30%は、尿中プレグナンジオールグルクロン酸 (PdG) の3α、5β、20α異性体になります {svg_10}. これは、プロゲステロンの代謝における役割を浮き彫りにしています {svg_11}.

作用機序

Target of Action

Pregnanetriol 3a-O-b-D-glucuronide, also known as PREGNANETRIOL 3ALPHA-O-BETA-D-GLUCURONIDE, is a metabolite of progesterone . Progesterone is a key hormone in the female reproductive system, playing a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a metabolite of progesterone, Pregnanetriol 3a-O-b-D-glucuronide is likely to interact with progesterone receptors in the body. These receptors are found in various tissues, including the uterus, cervix, vagina, mammary glands, and brain

Biochemical Pathways

Pregnanetriol 3a-O-b-D-glucuronide is part of the steroid glucosiduronic acid pathway . It is produced as a result of the metabolism of progesterone, a process that involves various enzymes and biochemical reactions

Pharmacokinetics

It is known that it is excreted in the urine during the luteal phase . This suggests that it undergoes renal clearance. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Pregnanetriol 3a-O-b-D-glucuronide is used as a marker for ovulation in women . Its presence in urine can indicate the occurrence of ovulation, which is a crucial part of the female reproductive cycle.

将来の方向性

The future directions of Pregnanetriol 3a-O-b-D-glucuronide research could involve its use in studying bile acid metabolic status and liver ailments, including cholestasis and hepatocellular carcinoma . It could also be used to develop lower-cost screens for deficient luteal phases in clinically regular cycles .

生化学分析

Biochemical Properties

Pregnanetriol 3a-O-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a prominent biomarker extensively utilized within the biomedical industry, holding paramount significance in studying bile acid metabolic status. The detailed structure of Pregnanetriol 3a-O-b-D-glucuronide facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.

Cellular Effects

The effects of Pregnanetriol 3a-O-b-D-glucuronide on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pregnanetriol 3a-O-b-D-glucuronide exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pregnanetriol 3a-O-b-D-glucuronide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Pregnanetriol 3a-O-b-D-glucuronide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Pregnanetriol 3a-O-b-D-glucuronide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Pregnanetriol 3a-O-b-D-glucuronide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Pregnanetriol 3a-O-b-D-glucuronide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol using b-D-glucuronic acid.", "Starting Materials": [ "Pregnanetriol", "b-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the hydroxyl groups of pregnanetriol using DCC and DIPEA in DMF to obtain the corresponding acetate derivative.", "Conversion of the acetate derivative into the corresponding 3a-OH compound using NaOH in methanol.", "Preparation of the glucuronide by reacting the 3a-OH compound with b-D-glucuronic acid in DMSO using DCC and DIPEA as coupling agents.", "Purification of the product using chloroform and NaHCO3." ] } | |

| 74915-85-8 | |

分子式 |

C27H44O9 |

分子量 |

512.6 g/mol |

IUPAC名 |

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

InChIキー |

DUXHVCKABSGLJH-OPVTUZOVSA-N |

異性体SMILES |

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

正規SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

同義語 |

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid; 17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)